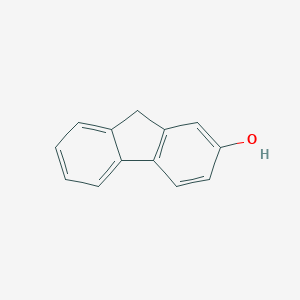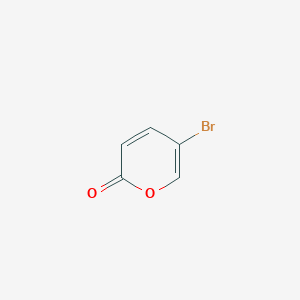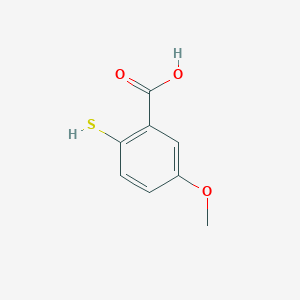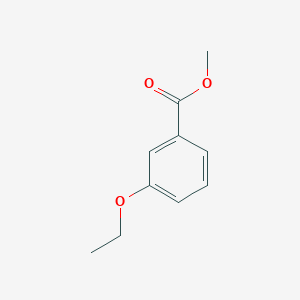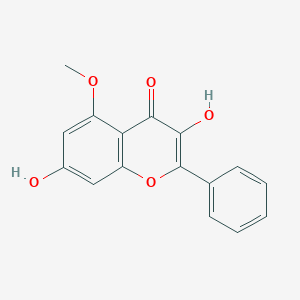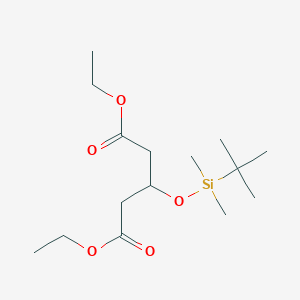
(+)-1-(9-Fluorenyl)ethyl chloroformate
Overview
Description
“(+)-1-(9-Fluorenyl)ethyl chloroformate” is a highly fluorescent compound . It is commonly used as a chiral derivatizing agent for the separation of racemates prior to reversed-phase HPLC analysis .
Molecular Structure Analysis
The empirical formula of “(+)-1-(9-Fluorenyl)ethyl chloroformate” is C16H13ClO2 . The molecular weight is 272.73 . The SMILES string representation isCC(OC(Cl)=O)C1c2ccccc2-c3ccccc13 . Chemical Reactions Analysis
“(+)-1-(9-Fluorenyl)ethyl chloroformate” is primarily used as a chiral derivatizing agent . It is used in the separation of racemates prior to reversed-phase HPLC analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of “(+)-1-(9-Fluorenyl)ethyl chloroformate” include a density of 0.79 g/mL at 25 °C . The refractive index n20/D is 1.3602 . It is stored at a temperature of 2-8°C .Scientific Research Applications
Chiral Derivatization of Amino Acids
This compound is used in the chiral derivatization of amino acids, enabling discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry . This approach has compelling application prospects in biomarker discovery and biological research .
Enantioselective Discrimination of Amino Acids
It is used in the development of a chiral signal-amplified sensor for enantioselective discrimination of amino acids based on charge transfer-induced SERS . This sensor has ultra-high sensitivity and can discriminate various amino acid enantiomers .
3. Direct Chiral Separation of DL-Amino Acids The compound is used for direct chiral separation of DL-amino acids . This application is particularly useful in the field of biochemistry where the chirality of amino acids plays a crucial role .
Biomarker Discovery
The compound’s ability to discriminate and detect proteinogenic amino acids makes it a valuable tool in biomarker discovery . It can help identify potential biomarkers in several metabolic disorders .
Biological Research
In biological research, this compound is used for the analysis of chiral amino acids . Its high speed and sensitivity make it a valuable tool in this field .
Development of High Sensitivity Sensors
The compound is used in the development of high sensitivity sensors for the enantiomer discrimination of various amino acid enantiomers . The introduced TiO2 in this sensor improves the charge transfer behavior and discrimination efficiency .
Safety and Hazards
The safety information for “(+)-1-(9-Fluorenyl)ethyl chloroformate” includes hazard statements such as H225, H315, H319, and H336 . Precautionary statements include P210, P280, P304 + P340 + P312, P305 + P351 + P338 + P310, and P403 + P235 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Mechanism of Action
Target of Action
The primary targets of (+)-1-(9-Fluorenyl)ethyl chloroformate are chiral amino acids (AAs) . These AAs are crucial in living organisms and have been recognized for their importance since the discovery of endogenous D-AAs as potential biomarkers in several metabolic disorders .
Mode of Action
The compound interacts with its targets through a process known as chiral derivatization . This process enables the discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry . The compound is used in the derivatization of amino acids, which allows for the separation and analysis of chiral AAs .
Biochemical Pathways
The biochemical pathways affected by (+)-1-(9-Fluorenyl)ethyl chloroformate involve the metabolism of amino acids . The compound’s action can influence the physiological activities and neurological disorders associated with these pathways . For instance, D-Ser, generated from the racemization of L-serine in mammal brains, is a coagonist of the N-methyl-D-aspartate (NMDA) receptors .
Pharmacokinetics
It’s known that chloroformates, in general, decompose slowly in water to form water-insoluble compounds , which might impact their bioavailability.
Result of Action
The result of the compound’s action is the separation of chiral proteinogenic AAs . This separation is crucial for the analysis of these AAs, especially in complex biological samples . The compound’s action also allows for the detection and distinction of endogenous chiral amino acids .
Action Environment
The action of (+)-1-(9-Fluorenyl)ethyl chloroformate can be influenced by environmental factors. For instance, the presence of water can cause the compound to decompose . This decomposition might affect the compound’s action, efficacy, and stability.
properties
IUPAC Name |
1-(9H-fluoren-9-yl)ethyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO2/c1-10(19-16(17)18)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRVOKMRHPQYGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00910337 | |
| Record name | 1-(9H-Fluoren-9-yl)ethyl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00910337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-1-(9-Fluorenyl)ethyl chloroformate | |
CAS RN |
107474-79-3, 154479-90-0 | |
| Record name | 1-(9-Fluorenyl)ethyl chloroformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107474793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(9H-Fluoren-9-yl)ethyl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00910337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-1-(9-Fluorenyl)ethyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(9-Fluorenyl)ethyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




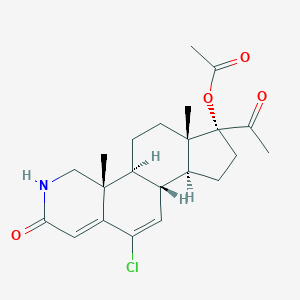
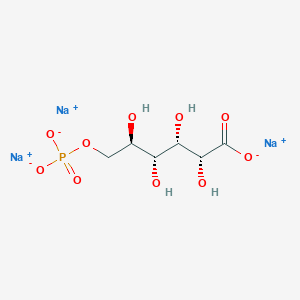
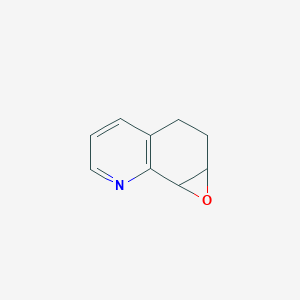

![4-[(E)-2-nitroethenyl]benzene-1,2-diol](/img/structure/B26674.png)
